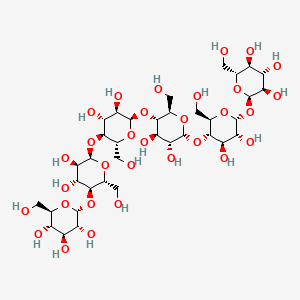
magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide is an organometallic compound that features a magnesium atom bonded to a 1,3-difluoro-2-methoxybenzene-5-ide ligand and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide typically involves the reaction of 1,3-difluoro-2-methoxybenzene with a Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous solvent, often tetrahydrofuran (THF), under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
1,3-difluoro-2-methoxybenzene+CH3MgBr→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis, such as temperature control and exclusion of moisture.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where the magnesium-bonded carbon attacks an electrophilic center.
Oxidation-Reduction: The compound can participate in redox reactions, where the oxidation state of the magnesium atom changes.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether.
Oxidation-Reduction: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like lithium aluminum hydride can be used for reduction.
Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated benzene derivative, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide is used as a reagent in organic synthesis. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex organic molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the synthesis of pharmaceutical intermediates
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and specialty chemicals. Its reactivity and versatility make it a valuable tool in material science research.
Mecanismo De Acción
The mechanism by which magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide exerts its effects involves the interaction of the magnesium atom with various molecular targets. The magnesium atom can coordinate with electron-rich centers, facilitating nucleophilic attacks and other chemical transformations. The presence of fluorine atoms in the benzene ring can also influence the compound’s reactivity by altering the electron density and steric properties of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Difluoro-2-methoxybenzene
- 3,4-Difluorophenylmagnesium bromide
- 1,2-Difluoro-3-methoxybenzene
Uniqueness
Compared to similar compounds, magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide offers unique reactivity due to the presence of both magnesium and bromide ions. This dual functionality allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis. Additionally, the specific positioning of the fluorine and methoxy groups on the benzene ring can lead to distinct electronic and steric effects, further differentiating it from other similar compounds.
Propiedades
IUPAC Name |
magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2O.BrH.Mg/c1-10-7-5(8)3-2-4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTITWMBUFYSMC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2MgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)





![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)




